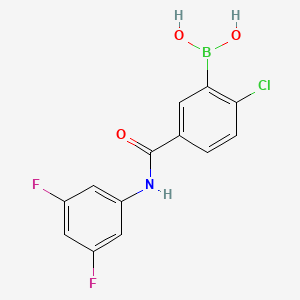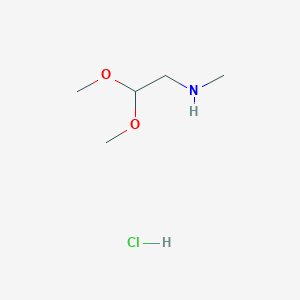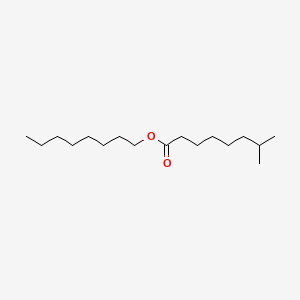
3-Butoxy-2-oxobutyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-2-oxobutyraldehyde is an organic compound with the molecular formula C8H14O3 It is a derivative of butyraldehyde, featuring a butoxy group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butoxy-2-oxobutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-butoxybutanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of butoxybutanol. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxy-2-oxobutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Butoxybutanol.
Substitution: Various substituted butyraldehyde derivatives.
Applications De Recherche Scientifique
3-Butoxy-2-oxobutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-butoxy-2-oxobutyraldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various chemical reactions. The butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-oxobutyraldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
3-Methoxy-2-oxobutyraldehyde: Features a methoxy group.
3-Propoxy-2-oxobutyraldehyde: Contains a propoxy group.
Uniqueness
3-Butoxy-2-oxobutyraldehyde is unique due to its specific butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the butoxy group is advantageous.
Propriétés
Numéro CAS |
94291-55-1 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3-butoxy-2-oxobutanal |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-7(2)8(10)6-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OITUYDJHTTVPLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


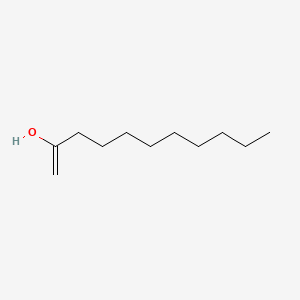

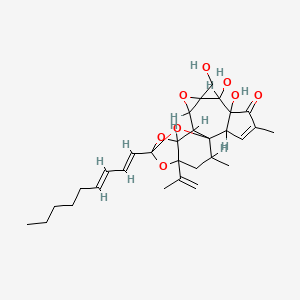
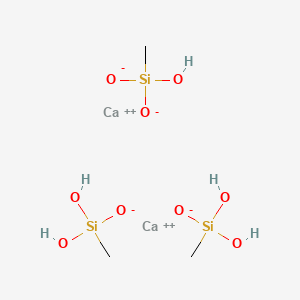
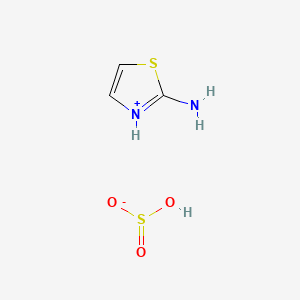

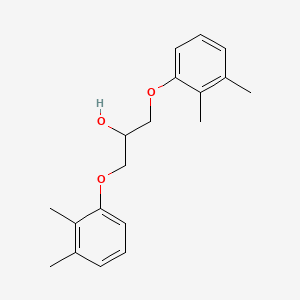
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
